molecular formula C12H11NO3S B6328474 2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95% CAS No. 1224598-12-2

2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95%

Cat. No. B6328474
CAS RN: 1224598-12-2
M. Wt: 249.29 g/mol
InChI Key: JVBHYKOFMUJNIQ-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95% (2H3MSP), is an organic compound with the molecular formula C8H9NO3S. It is a colorless solid that is widely used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of various heterocyclic compounds, including pyridines, pyrimidines, and thiazoles. 2H3MSP is a versatile building block in organic synthesis, and its applications are increasing in the fields of medicinal chemistry and drug discovery.

Scientific Research Applications

2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and thiazoles. It has also been used in the synthesis of pharmaceuticals and agrochemicals. Additionally, it has been used in the synthesis of polymers and catalysts, as well as in the synthesis of polysaccharides.

Mechanism of Action

2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95% is a versatile building block in organic synthesis. Its mechanism of action involves the formation of a nucleophilic addition reaction between the two reactants, the 4-methylsulfonylphenylhydrazine and the 2-chloropyridine. The addition reaction is facilitated by the presence of a base, such as sodium hydroxide, and the reaction is typically carried out in aqueous medium. The product of the reaction is 2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95%, which can then be hydrolyzed to form the desired product.
Biochemical and Physiological Effects
2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95% has been found to have a number of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals in the brain. Additionally, it has been found to inhibit the enzyme trypsin, which is involved in the digestion of proteins. It has also been found to inhibit the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95% in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it is a versatile building block in organic synthesis, which makes it a useful tool for the synthesis of various heterocyclic compounds. The main limitation of using 2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95% in laboratory experiments is its toxicity. 2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95% is classified as a hazardous substance and should be handled with care.

Future Directions

The future directions of 2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95% research include the development of new synthetic methods for the synthesis of heterocyclic compounds. Additionally, research is being conducted to explore the potential applications of 2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95% in the fields of medicinal chemistry and drug discovery. Additionally, research is being conducted to explore the potential biochemical and physiological effects of 2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95%, and to develop new methods for its synthesis and use in laboratory experiments. Additionally, research is being conducted to explore the potential environmental impacts of 2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95% and to develop methods for its safe disposal.

Synthesis Methods

2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95% is synthesized via a two-step process. First, 4-methylsulfonylphenylhydrazine is reacted with 2-chloropyridine in the presence of a base, such as sodium hydroxide, to form 2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95%. The second step involves the hydrolysis of the 2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95% to form the desired product. The reaction is typically carried out in aqueous medium with a catalyst, such as a metal salt, to facilitate the reaction.

properties

IUPAC Name

3-(4-methylsulfonylphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-17(15,16)10-6-4-9(5-7-10)11-3-2-8-13-12(11)14/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBHYKOFMUJNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10606739
Record name 3-[4-(Methanesulfonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10606739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1224598-12-2
Record name 3-[4-(Methanesulfonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10606739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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